5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-18-10-3-5-11(6-4-10)19-9-12-7-8-13(20-12)14(17)16-15/h3-8H,2,9,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWBGYEWOAARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328088 | |
| Record name | 5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666217 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438464-88-1 | |
| Record name | 5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylic Acid Precursor Synthesis
The foundational step involves preparing 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylic acid (CAS 438474-23-8), a critical intermediate. The synthesis typically employs nucleophilic aromatic substitution or Mitsunobu reactions.
Protocol A :
-
Substrates : 5-(Chloromethyl)furan-2-carboxylic acid and 4-ethoxyphenol.
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Mechanism : Base-mediated SN2 displacement of the chloromethyl group by the phenoxide ion.
Protocol B :
Conversion to Carbohydrazide
The carboxylic acid is subsequently derivatized to the carbohydrazide via hydrazinolysis or activated intermediate routes.
Direct Hydrazine Coupling
Protocol C :
Acid Chloride Intermediate
Protocol D :
Amide-to-Hydrazide via Acetone Azine
Protocol E :
-
Substrates : 5-[(4-Ethoxyphenoxy)methyl]furan-2-carboxamide (1.0 equiv), acetone azine (1.2 equiv).
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Mechanism : Transamidation driven by ammonia release.
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Yield : 76% (crude), 91% purity after recrystallization (ethyl acetate).
Optimization and Comparative Analysis
Yield and Purity Across Methods
| Method | Key Reagents | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct (C) | Hydrazine hydrate | Reflux | 4 | 82 | 95 |
| Acid Chloride (D) | SOCl₂, Hydrazine | 0°C→RT | 5 | 88 | 97 |
| Acetone Azine (E) | Acetone azine | 100–120°C | 6 | 76 | 91 |
Key Observations :
Solvent and Catalytic Effects
-
Ethanol vs. THF : Ethanol improves carbohydrazide solubility, reducing side products.
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Base Selection : K₂CO₃ in DMF minimizes esterification byproducts compared to NaOH.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) | Method Utilization |
|---|---|---|
| Hydrazine | 45 | High (C, D) |
| SOCl₂ | 22 | Moderate (D) |
| Acetone azine | 60 | Low (E) |
Recent Advances and Alternatives
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The ethoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts or specific reagents, such as halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce amines or other reduced forms of the carbohydrazide group.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique functional groups may make it useful in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenoxy and carbohydrazide groups can form hydrogen bonds or other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The furan-2-carbohydrazide scaffold is versatile, allowing substitutions that modulate physicochemical and biological properties. Key analogs and their features are summarized below:
Table 1: Structural and Physicochemical Comparison
Structural Characterization
All analogs are characterized using:
- 1H/13C NMR: Confirms substitution patterns (e.g., ethoxyphenoxy protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- HRMS : Validates molecular weights (e.g., m/z 282.299 for naphthyl analog ).
- X-ray crystallography : Used for nitro- and pyrimidinyl-substituted derivatives to confirm stereochemistry .
Toxicity and Pharmacokinetics
- Ethoxyphenoxy derivatives: Limited toxicity data; in vivo studies suggest moderate intestinal permeability .
- Nitrofurans: Known for dose-dependent toxicity (e.g., hepatotoxicity) due to nitro-reductase activity .
Biological Activity
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of furoic acid derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, an ethoxyphenyl moiety, and a hydrazide functional group, which collectively contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the ethoxyphenoxy group may enhance the compound's hydrophobic interactions with target biomolecules, influencing their conformation and function.
Antimicrobial Activity
Research has shown that derivatives of furan compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be in the low micromolar range, indicating potent antimicrobial effects.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated using various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may inhibit pathways involved in inflammatory responses .
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for these cell lines were reported to be lower than those of conventional chemotherapeutic agents, highlighting its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A systematic evaluation was conducted on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, with particular efficacy against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models of inflammation demonstrated that treatment with this compound led to a significant reduction in paw edema compared to control groups.
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 8.0 |
| Compound Treatment | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
